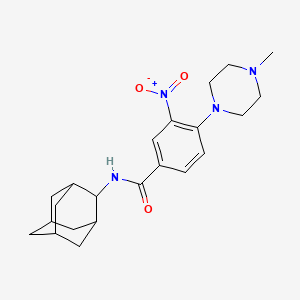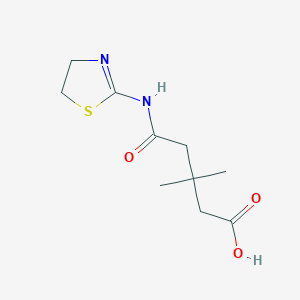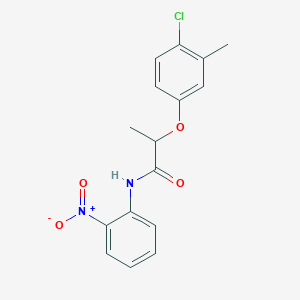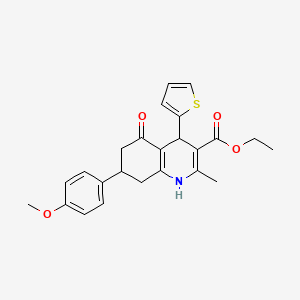![molecular formula C16H18Cl2N2O4S2 B4056867 N-[4-(butylsulfamoyl)phenyl]-2,5-dichlorobenzenesulfonamide](/img/structure/B4056867.png)
N-[4-(butylsulfamoyl)phenyl]-2,5-dichlorobenzenesulfonamide
Vue d'ensemble
Description
N-[4-(butylsulfamoyl)phenyl]-2,5-dichlorobenzenesulfonamide is a sulfonamide compound characterized by the presence of both butylsulfamoyl and dichlorobenzenesulfonamide groups. Sulfonamides are a class of compounds known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors.
Applications De Recherche Scientifique
N-[4-(butylsulfamoyl)phenyl]-2,5-dichlorobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an enzyme inhibitor and its antibacterial properties.
Biological Research: Used in studies involving sulfonamide interactions with biological targets.
Industrial Chemistry: Employed in the synthesis of more complex molecules and as an intermediate in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(butylsulfamoyl)phenyl]-2,5-dichlorobenzenesulfonamide typically involves the reaction of 4-(butylsulfamoyl)aniline with 2,5-dichlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(butylsulfamoyl)phenyl]-2,5-dichlorobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions, altering the compound’s properties.
Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding amine and sulfonic acid.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, methoxy-substituted derivatives if methoxide is the nucleophile.
Oxidation: Oxidized sulfonamide derivatives.
Reduction: Reduced amine derivatives.
Hydrolysis: Corresponding amine and sulfonic acid.
Mécanisme D'action
The mechanism of action of N-[4-(butylsulfamoyl)phenyl]-2,5-dichlorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing bacterial growth. This mechanism is similar to that of other sulfonamide antibiotics.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-tert-butylsulfamoyl-phenyl)-acetamide
- N-(4-benzylsulfamoyl-phenyl)-acetamide
- N-(4-diethylsulfamoyl-phenyl)-acetamide
- N-(4-heptylsulfamoyl-phenyl)-acetamide
Uniqueness
N-[4-(butylsulfamoyl)phenyl]-2,5-dichlorobenzenesulfonamide is unique due to the presence of both butylsulfamoyl and dichlorobenzenesulfonamide groups, which confer specific chemical properties and biological activities
Propriétés
IUPAC Name |
N-[4-(butylsulfamoyl)phenyl]-2,5-dichlorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl2N2O4S2/c1-2-3-10-19-25(21,22)14-7-5-13(6-8-14)20-26(23,24)16-11-12(17)4-9-15(16)18/h4-9,11,19-20H,2-3,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZFEQORGMNQOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-methoxy-4-{[(4-methylphenyl)amino]sulfonyl}phenyl)nicotinamide](/img/structure/B4056799.png)
![2-[(2-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B4056806.png)
![N-[4-(2,2-dichlorocyclopropyl)phenyl]-4-methylbenzamide](/img/structure/B4056814.png)
![N-[(1-adamantylamino)carbonothioyl]-2-methoxybenzamide](/img/structure/B4056824.png)
![1-(butan-2-yl)-3-hydroxy-4-(4-nitrophenyl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B4056827.png)
![2-(2,6-dimethylphenoxy)-N-{[4-methyl-5-({2-[(2-methylcyclohexyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}acetamide](/img/structure/B4056841.png)

![N-{[(5-tert-butyl-3-chloro-2-hydroxyphenyl)amino]carbonothioyl}nicotinamide](/img/structure/B4056859.png)
![N-(3,5-dimethylphenyl)-N'-(2-imidazo[1,2-a]pyridin-2-ylethyl)malonamide](/img/structure/B4056870.png)

![4-[4-(BENZYLAMINO)-3-NITROPHENYL]-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE](/img/structure/B4056888.png)
![biphenyl-4-yl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate](/img/structure/B4056896.png)
